molecular formula C8H11NO2 B1312696 6-Methoxy-2,4-dimethylpyridin-3-OL CAS No. 627098-09-3

6-Methoxy-2,4-dimethylpyridin-3-OL

Cat. No.: B1312696
CAS No.: 627098-09-3
M. Wt: 153.18 g/mol
InChI Key: UKTMWJCDPSKCPD-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dimethylpyridin-3-OL is a synthetic compound belonging to the family of pyridine alkaloids. It has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. This compound is known for its unique chemical structure, which includes a methoxy group at the 6th position and two methyl groups at the 2nd and 4th positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,4-dimethylpyridin-3-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpyridine and methanol.

    Methoxylation: The methoxylation of 2,4-dimethylpyridine is carried out using methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,4-dimethylpyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-2,4-dimethylpyridin-3-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,4-dimethylpyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyridine: Lacks the methoxy group at the 6th position.

    6-Methoxy-2-methylpyridine: Lacks one of the methyl groups at the 4th position.

    6-Methoxy-3-methylpyridine: Has a different substitution pattern on the pyridine ring.

Uniqueness

6-Methoxy-2,4-dimethylpyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-7(11-3)9-6(2)8(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMWJCDPSKCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463638
Record name 6-Methoxy-2,4-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627098-09-3
Record name 6-Methoxy-2,4-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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